Malonomicin

Descripción general

Descripción

Malonomicin, also known as Antibiotic K16, is an antibiotic with anti-protozoa and anti-trypanosome activities . It also shows anti-trypanosome activity in vivo . It has been used in fungicidal applications .

Synthesis Analysis

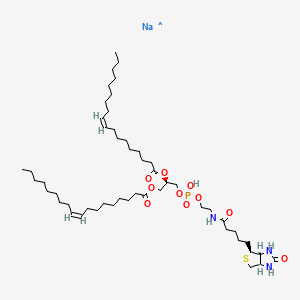

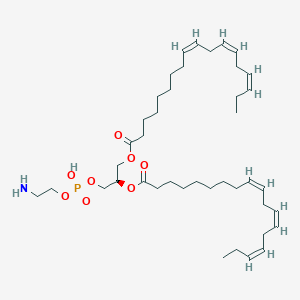

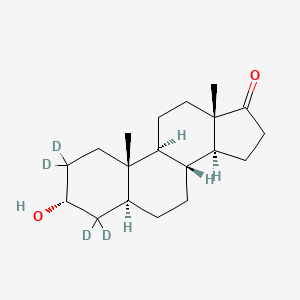

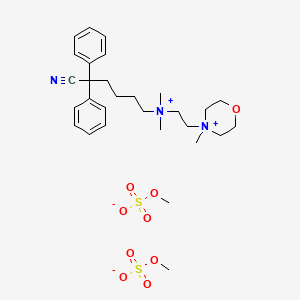

The structure of this compound was reinvestigated by 1°C and 111 NMR spectroscopy and established by independent synthesis to be N2-L-alanyl-N3-fumaramoyl-L-2,3-diaminopropanoic acid . This structure is isomeric with the originally proposed structure .

Molecular Structure Analysis

The molecular formula of this compound is C13H18N4O9 . Its molecular weight is 374.3 . The structure of this compound was confirmed by H-NMR to be consistent with the structure .

Chemical Reactions Analysis

The biosynthesis of this compound was studied in Streptomyces rimosus by feeding experiments with 13C-labelled precursors . Evidence is presented that this compound is derived from 2,3-diaminopropanoic acid, one molecule of acetate, a C4-dicarboxylic acid (presumably succinic acid), CO2, and serine .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 374.3 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Repeated freeze and thaw cycles should be avoided .

Aplicaciones Científicas De Investigación

Biosynthesis and Structural Studies

- Malonomicin's biosynthesis was explored in Streptomyces rimosus, indicating its derivation from 2, 3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid, CO2, and serine (Schipper, Baan, & Bickelhaupt, 1979).

- Advanced precursor studies using 2H NMR spectroscopy identified 5-aminomethyl-4-hydroxy-3-succinoyl-3-pyrrolin-2-one as the first tetramic acid-derived intermediate in this compound's biosynthesis (Schipper, Baan, Harms, & Bickelhaupt, 1982).

Applications in Other Areas of Research

- While not directly related to this compound, several studies on natural products and compounds with similar biosynthetic pathways provide insights into broader applications in scientific research, such as lipidomics, antioxidant activities, and the pharmacological effects of natural compounds:

- Lipidomics research using MALDI-MS imaging techniques in human skin samples (Hart et al., 2011).

- Investigation of the antioxidant activities and polyphenol content of Morus alba leaf extracts, highlighting the potential for similar compounds in pharmacological research (Kim et al., 2014).

- The role of natural flavonol glycosides, like icariin, in extending healthspan in mice, which could offer insights into the potential of similar compounds (Zhang et al., 2015).

- Exploration of the pharmacological targets and mechanisms of formononetin in Alzheimer’s disease treatment, which might inform research on similar natural products (Xiao et al., 2019).

Mecanismo De Acción

Target of Action

Malonomicin, also known as Antibiotic K16, is an antibiotic that exhibits significant anti-protozoa and anti-trypanosome activities . The primary target of this compound is the protozoan parasite Trypanosoma congolense, which causes animal trypanosomiasis .

Mode of Action

It is known that this compound interacts withTrypanosoma congolense and exhibits anti-trypanosome activity . This interaction likely disrupts the normal functioning of the parasite, leading to its elimination from the host organism .

Biochemical Pathways

It is known that this compound is a derivative of the non-protein amino acid l-2,3-diaminopropanoic acid (l-dap), which occurs in several other biologically active metabolites of vegetable and microbial origin . The biosynthesis of this compound involves the recruitment of external enzymes to the main assembly machinery .

Pharmacokinetics

It is known that the major route of elimination for similar compounds, such as aminoglycoside antibiotics, is glomerular filtration . These compounds also undergo some tubular reabsorption

Result of Action

The result of this compound’s action is the elimination of Trypanosoma congolense from the host organism . In vivo studies have shown that this compound can eliminate all trypanosomes from the blood of infected mice .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQOAJQXCZEYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959188 | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38249-71-7 | |

| Record name | Malonomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038249717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biosynthesis of Malonomicin?

A1: Research indicates that this compound is produced by the bacterium Streptomyces rimosus. The biosynthesis utilizes several key building blocks, including 2,3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid (likely succinic acid), carbon dioxide (CO2), and serine. [, ]

Q2: Has the structure of this compound been elucidated, and if so, what methods were used?

A2: Yes, the structure of this compound has been determined. Researchers employed Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-NMR, to fully assign the carbon atoms within the molecule. [] This spectroscopic data, combined with information gleaned from feeding experiments with 13C-labelled precursors, provided crucial insights into the structure of this compound. []

Q3: Are there any reported total syntheses of this compound?

A3: While the exact details of the total synthesis are not provided in the abstracts, one paper mentions the successful "total synthesis of the antibiotic this compound (k16)". [] This suggests that researchers have achieved the laboratory synthesis of this compound.

Q4: Beyond 13C-NMR, have other spectroscopic techniques been used to study this compound?

A4: Yes, researchers have utilized both proton (1H) and deuteron (2H) NMR spectroscopy to investigate this compound. [, ] These studies likely provided further structural insights and potentially information on the compound's dynamics or interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl butyl phosphate](/img/structure/B6595658.png)